molecular formula C15H20ClN3O B12393926 Paclobutrazol-d4

Paclobutrazol-d4

Cat. No.: B12393926
M. Wt: 297.81 g/mol
InChI Key: RMOGWMIKYWRTKW-ARZWVIMZSA-N
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Description

Paclobutrazol-d4 is a deuterated form of paclobutrazol, a plant growth regulator and triazole fungicide. The compound is known for its ability to inhibit gibberellin biosynthesis, which results in reduced internodal growth, increased root growth, early fruit set, and increased seed set in plants. This compound is often used in scientific research as a stable isotope-labeled compound for various analytical purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of paclobutrazol-d4 involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced analytical techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Paclobutrazol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Paclobutrazol-d4 has a wide range of scientific research applications:

Mechanism of Action

Paclobutrazol-d4 exerts its effects by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for promoting stem elongation, seed germination, and other growth processes. The compound targets the enzyme ent-kaurene oxidase, which is involved in the gibberellin biosynthesis pathway. By inhibiting this enzyme, this compound reduces gibberellin levels, leading to shorter, sturdier plants with enhanced root systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Paclobutrazol-d4 is unique due to its deuterated form, which makes it particularly useful in analytical studies involving stable isotope labeling. This allows for precise tracing and quantification in various research applications, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C15H20ClN3O

Molecular Weight

297.81 g/mol

IUPAC Name

(2S,3S)-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol

InChI

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m0/s1/i4D,5D,6D,7D

InChI Key

RMOGWMIKYWRTKW-ARZWVIMZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H]([C@H](C(C)(C)C)O)N2C=NC=N2)[2H])[2H])Cl)[2H]

Canonical SMILES

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O

Origin of Product

United States

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